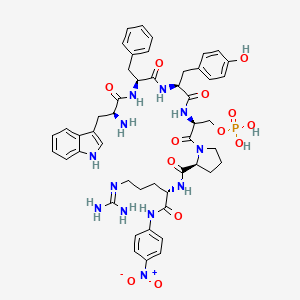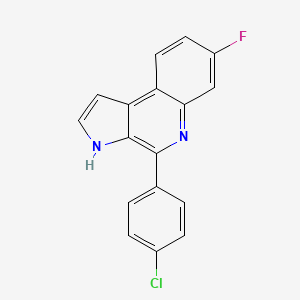
Nlrp3-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nlrp3-IN-4 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising therapeutic candidate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Nlrp3-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
Nlrp3-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in inflammation.
Biology: Helps in understanding the molecular mechanisms of inflammasome activation and regulation.
Industry: Used in the development of anti-inflammatory drugs and diagnostic assays.
Mechanism of Action
Nlrp3-IN-4 exerts its effects by binding to the NLRP3 protein, thereby preventing its oligomerization and subsequent activation of the inflammasome. This inhibition blocks the activation of caspase-1 and the production of pro-inflammatory cytokines, reducing inflammation and tissue damage . The molecular targets and pathways involved include the NLRP3 protein, caspase-1, and the downstream signaling cascade leading to cytokine production .
Comparison with Similar Compounds
Similar Compounds
MCC950: Another well-known NLRP3 inhibitor with a similar mechanism of action.
CY-09: A small molecule inhibitor that targets the ATPase domain of NLRP3.
OLT1177: An orally active NLRP3 inhibitor with anti-inflammatory properties.
Uniqueness
Nlrp3-IN-4 is unique due to its high specificity and potency in inhibiting the NLRP3 inflammasome. It has shown promising results in preclinical studies, demonstrating efficacy in reducing inflammation and disease symptoms in various animal models .
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[4-[(E)-2-[3,5-dimethoxy-2-[(E)-2-nitroethenyl]phenyl]ethenyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H22N2O5/c1-28-19-13-17(20(11-12-24(26)27)21(14-19)29-2)6-3-15-4-9-18(10-5-15)23-22(25)16-7-8-16/h3-6,9-14,16H,7-8H2,1-2H3,(H,23,25)/b6-3+,12-11+ |
InChI Key |
RGZUNRLNIINAOD-NMHALSJOSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/[N+](=O)[O-])/C=C/C2=CC=C(C=C2)NC(=O)C3CC3 |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=C[N+](=O)[O-])C=CC2=CC=C(C=C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


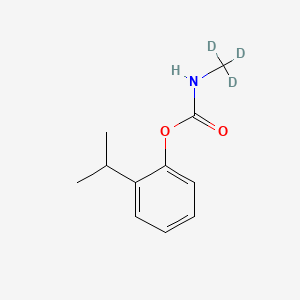
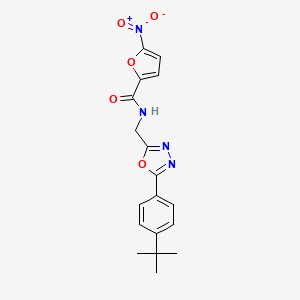

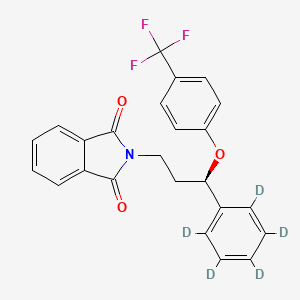
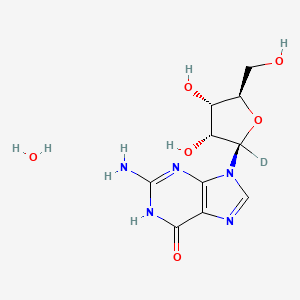

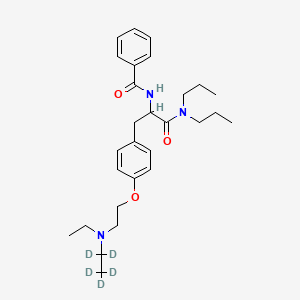
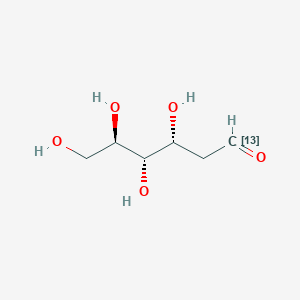
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
